molecular formula C20H18ClNO2 B1487545 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-87-2

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1487545
M. Wt: 339.8 g/mol
InChI Key: MWLLUFWCABGTKZ-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline is structurally related to benzene and pyridine, and it has been used as a building block for many medicinal compounds .


Synthesis Analysis

Quinoline derivatives can be synthesized through various methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols are still in use today for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of quinoline derivatives can be analyzed using techniques like X-ray crystallography . The compounds consist of asymmetric units in orthorhombic and monoclinic crystal systems .


Chemical Reactions Analysis

Quinoline and its derivatives undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions similar to benzene due to their aromatic nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-(4-Ethoxyphenyl)acetyl chloride, a compound with a similar name, is reported to be a liquid .

Scientific Research Applications

Fluorescence Derivatization Reagent for Alcohols and Amines

Quinoline derivatives have been identified as highly sensitive fluorescence derivatization reagents for both alcohols and amines in high-performance liquid chromatography (HPLC). For instance, derivatives such as 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride have shown effectiveness in reacting with alcohols or phenol to produce corresponding fluorescent esters, which can be separated on a reversed-phase column. Similar reactivity has been observed with primary amines, forming fluorescent amides suitable for sensitive detection in liquid chromatography (Yoshida, Moriyama, & Taniguchi, 1992; Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Anticancer Properties

Certain quinoline derivatives have been explored for their anticancer properties. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer with high blood-brain barrier penetration, showing efficacy in human breast and other mouse xenograft cancer models (Sirisoma et al., 2009).

Nonlinear Optical Properties

Quinoline derivatives have been synthesized and characterized for their nonlinear optical properties, indicating potential applications in optical limiting. Studies on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonates reveal their candidacy for optical limiting applications based on their nonlinear optical absorption properties (Ruanwas et al., 2010).

Corrosion Inhibition

Novel quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic medium. Their electrochemical studies demonstrate significant corrosion mitigation effects, suggesting their utility in protecting metals from corrosion. These derivatives interact with the metal surface to prevent corrosion, with some showing inhibition efficiencies up to 98.09% (Singh, Srivastava, & Quraishi, 2016).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, 2-(4-Ethoxyphenyl)ethanol, a compound with a similar name, does not meet the classification criteria based on the 2012 OSHA Hazard Communication Standard .

Future Directions

Quinoline and its derivatives have been the subject of extensive research due to their versatile applications in medicinal chemistry. Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications .

properties

IUPAC Name

2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLLUFWCABGTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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